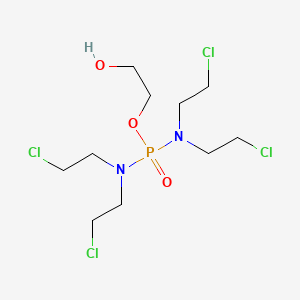
2-Hydroxyethyl n,n,n',n'-tetrakis(2-chloroethyl)phosphorodiamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate is a chemical compound with the molecular formula C10H21Cl4N2O3P
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate typically involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may produce various substituted phosphorodiamidates.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: This compound is similar in structure but lacks the chloroethyl groups.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Another similar compound with hydroxypropyl groups instead of chloroethyl groups.
Uniqueness
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate is unique due to the presence of chloroethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
350501-50-7 |
|---|---|
Fórmula molecular |
C10H21Cl4N2O3P |
Peso molecular |
390.1 g/mol |
Nombre IUPAC |
2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethanol |
InChI |
InChI=1S/C10H21Cl4N2O3P/c11-1-5-15(6-2-12)20(18,19-10-9-17)16(7-3-13)8-4-14/h17H,1-10H2 |
Clave InChI |
SZPCVEAAUNRPLP-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)N(CCCl)P(=O)(N(CCCl)CCCl)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


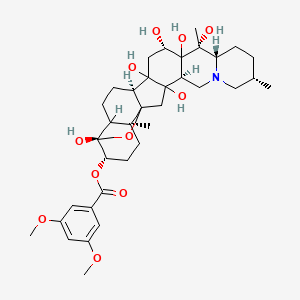
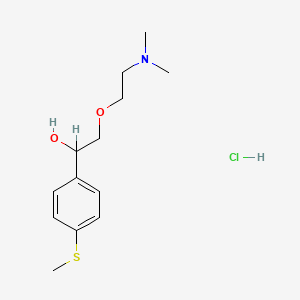
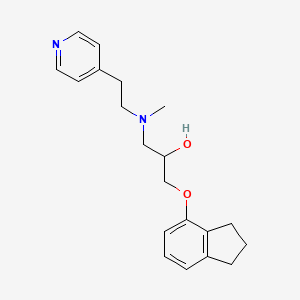
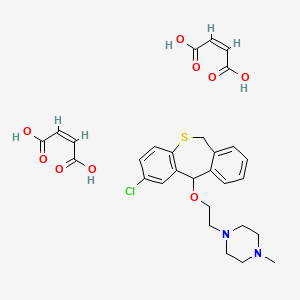
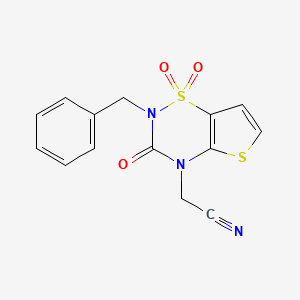
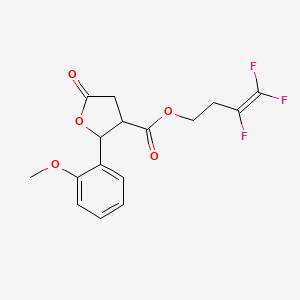
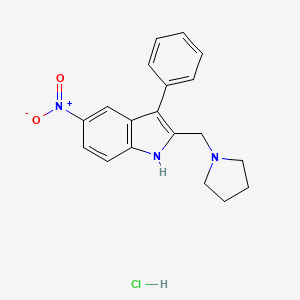
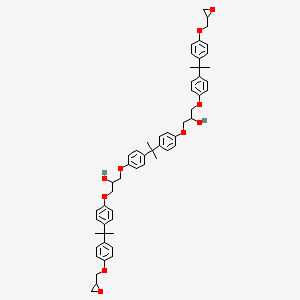
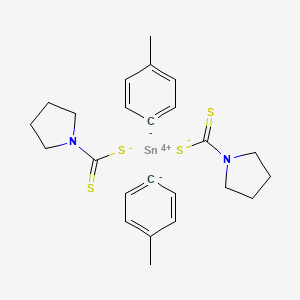
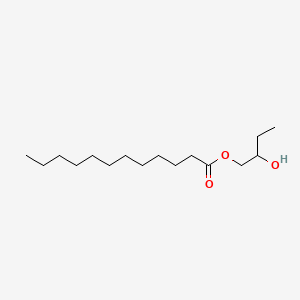
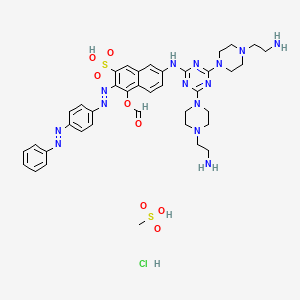
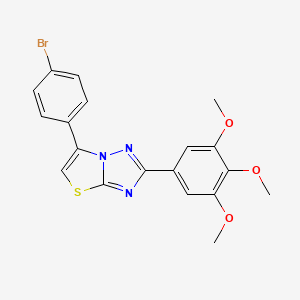
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12751027.png)

